molecular formula C18H16ClN3O3S2 B2899605 N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-97-3

N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2899605
CAS RN: 922129-97-3
M. Wt: 421.91
InChI Key: LXRBCYOTXTYFBS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are continuing to explore its potential uses.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in lab experiments is its specificity towards HDACs. This compound has been shown to selectively inhibit HDACs without affecting other enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, researchers are exploring the potential applications of this compound in other scientific fields, such as neurodegenerative diseases and autoimmune disorders. Further studies are needed to fully understand the potential of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves several steps. The first step is the synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)acetic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-chlorobenzylamine to yield the final product.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-16-9-5-4-6-13(16)11-20-17(23)10-14-12-26-18(21-14)22-27(24,25)15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBCYOTXTYFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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